N-[3-(aminomethyl)cyclobutyl]ethane-1-sulfonamide hydrochloride
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Overview
Description
N-[3-(aminomethyl)cyclobutyl]ethane-1-sulfonamide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclobutyl ring, an aminomethyl group, and an ethane-1-sulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(aminomethyl)cyclobutyl]ethane-1-sulfonamide hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclobutyl ring: This can be achieved through a cyclization reaction of a suitable precursor.
Introduction of the aminomethyl group: This step involves the functionalization of the cyclobutyl ring with an aminomethyl group, often through a nucleophilic substitution reaction.
Attachment of the ethane-1-sulfonamide moiety: This step involves the reaction of the aminomethylcyclobutyl intermediate with ethane-1-sulfonyl chloride under basic conditions to form the sulfonamide linkage.
Formation of the hydrochloride salt: The final step involves the treatment of the sulfonamide compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[3-(aminomethyl)cyclobutyl]ethane-1-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or neutral conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the sulfonamide moiety.
Reduction: Reduced forms of the sulfonamide or aminomethyl groups.
Substitution: Substituted derivatives at the aminomethyl group.
Scientific Research Applications
N-[3-(aminomethyl)cyclobutyl]ethane-1-sulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(aminomethyl)cyclobutyl]ethane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(aminomethyl)cyclobutyl]-4-nitrobenzene-1-sulfonamide
- N-[3-(aminomethyl)cyclobutyl]-4-methylbenzene-1-sulfonamide
Uniqueness
N-[3-(aminomethyl)cyclobutyl]ethane-1-sulfonamide hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H17ClN2O2S |
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Molecular Weight |
228.74 g/mol |
IUPAC Name |
N-[3-(aminomethyl)cyclobutyl]ethanesulfonamide;hydrochloride |
InChI |
InChI=1S/C7H16N2O2S.ClH/c1-2-12(10,11)9-7-3-6(4-7)5-8;/h6-7,9H,2-5,8H2,1H3;1H |
InChI Key |
SDLLGOKOKSKQTR-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)NC1CC(C1)CN.Cl |
Origin of Product |
United States |
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